3-Amino-3-(5-methyl-2-furyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-3-(5-methyl-2-furyl)propanoic acid is a compound that features a furan ring, a five-membered aromatic ring with oxygen, which is substituted with a methyl group and linked to a propanoic acid moiety with an amino group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been reported to be convenient, implying that similar methods could potentially be applied to the synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid. The synthesis of these compounds involved the introduction of haloacetyl groups to the furan ring, which could be a relevant step in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid is not directly discussed in the provided papers. However, the structure of related compounds, such as N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, has been investigated. These studies involved the use of NMR, IR, and MS data to determine the structure of the synthesized compounds . Similar analytical techniques could be employed to analyze the molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid.
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied, particularly the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. These reactions resulted in the opening of the furan ring and the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . This suggests that 3-Amino-3-(5-methyl-2-furyl)propanoic acid could also undergo interesting transformations under acidic conditions, potentially leading to new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-3-(5-methyl-2-furyl)propanoic acid are not directly described in the provided papers. However, the root growth-inhibitory activity of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been evaluated. These compounds showed significant bioactivity at a concentration of 1.0x10^(-4) M, indicating that 3-Amino-3-(5-methyl-2-furyl)propanoic acid might also possess biological properties worth investigating .
Scientific Research Applications
Catalyst in Organic Reactions
3-Amino-3-(5-methyl-2-furyl)propanoic acid derivatives have been used as catalysts in organic reactions. For instance, they showed high conversion and selectivity in the alkylation of methyl 3-(2-furyl) propanoate and 3-(2-furyl) propyl acetate using acid zeolites as heterogeneous catalysts (Algarra, Corma, García, & Primo, 1995).
Synthesis of Furan Compounds
Derivatives of 3-Amino-3-(5-methyl-2-furyl)propanoic acid are significant in the synthesis of furan compounds. They exhibit strong antibacterial activity against specific microorganisms and are used in the synthesis of oxadiazoles and thiadiazoles (Hirao & Kato, 1971).
Antimicrobial Activity
Certain derivatives of 3-Amino-3-(5-methyl-2-furyl)propanoic acid, such as methyl esters and nitriles, have shown inhibitory effects on the growth of microorganisms like Chlorella pyrenoidosa and Saccharomyces cerevisiae (Balaz, Ilavský, Šturdı́k, & Kovác, 2008).
Synthesis of Lactones
It has been used in the efficient synthesis of eight-membered lactones through intramolecular silicon-directed acylative ring-opening reactions (Ohi, Inoue, Iwabuchi, Irie, & Hatakeyama, 1999).
Root Growth-Inhibitory Activity
Compounds like 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids derived from 3-Amino-3-(5-methyl-2-furyl)propanoic acid have been synthesized and demonstrated root growth-inhibitory activity towards rape seedlings (Kitagawa, Nakamura, & Masai, 2003).
Pharmaceutical Applications
Derivatives of 3-Amino-3-(5-methyl-2-furyl)propanoic acid have been used in the synthesis of cyclic tetrapeptides like endolides A and B, which have significant biological profiles (Davison, Cameron, Harris, & Brimble, 2019).
Synthesis of Novel Anti-Malarial Agents
Compounds with a 3-Amino-3-(5-methyl-2-furyl)propanoic acid structure have been involved in the development of novel anti-malarial agents (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).
properties
IUPAC Name |
3-amino-3-(5-methylfuran-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWQYAAGGVGLJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396813 |
Source
|
Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(5-methyl-2-furyl)propanoic acid | |
CAS RN |
439121-19-4 |
Source
|
Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.